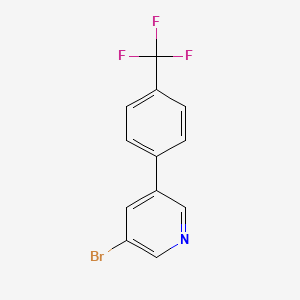

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine

描述

属性

IUPAC Name |

3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHQKSQZWMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735028 | |

| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675590-01-9 | |

| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Pyridine Derivatives

- Bromination of substituted pyridines can be achieved under mild conditions using brominating agents on pre-functionalized pyridines.

- For example, bromination of 2-methoxy-5-fluoropyridine to yield 2-methoxy-3-bromo-5-fluoropyridine has been reported using bromination reagents under controlled temperature (<100 °C), with yields exceeding 50%.

- This approach highlights the feasibility of introducing bromine at the 3-position selectively by controlling reaction conditions and reagents.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group can be introduced by nucleophilic substitution using trifluoromethyl copper reagents on bromo- or iodo-pyridines.

- Alternatively, vapor-phase fluorination of chlorinated methylpyridines can yield trifluoromethyl-substituted pyridines, which can then be brominated to obtain the target compound.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Another robust method is the cyclocondensation approach, where the pyridine ring is constructed using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride.

- This method allows for precise placement of the trifluoromethyl group during ring formation.

- Subsequent functionalization, including bromination at the 3-position, can be performed to obtain 3-bromo-5-(4-(trifluoromethyl)phenyl)pyridine or related derivatives.

Cross-Coupling Reactions for Aryl Substitution

The attachment of the 4-(trifluoromethyl)phenyl group at the 5-position of the pyridine ring is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.

- Starting from 3-bromo-5-halopyridine intermediates, the arylation with 4-(trifluoromethyl)phenyl boronic acid or stannane derivatives allows for efficient formation of the biaryl linkage.

- These reactions are conducted under mild to moderate temperatures with suitable bases and ligands, affording high yields and selectivity.

Representative Preparation Data and Yields

Industrial and Research Considerations

- The vapor-phase fluorination method is industrially significant for large-scale production of trifluoromethylpyridines, offering high yields and continuous processing capabilities.

- Mild bromination conditions and selective cross-coupling reactions allow for the synthesis of complex derivatives with high purity, essential for pharmaceutical applications.

- The choice of synthetic route depends on the availability of starting materials, desired substitution pattern, and scale of production.

化学反应分析

Types of Reactions

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: Besides the Suzuki–Miyaura coupling, it can participate in other coupling reactions like the Heck reaction and Sonogashira coupling.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol), and temperatures around 50-80°C.

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water or acetone), and temperatures around 25-50°C.

Reduction: Reducing agents (e.g., NaBH4), solvents (e.g., ethanol), and temperatures around 0-25°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₈BrF₃N

- Molecular Weight : 302.09 g/mol

- Structure : The compound features a pyridine ring with a bromine atom and a trifluoromethylphenyl group, which enhances its chemical reactivity and stability.

Organic Synthesis

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine serves as a versatile building block in organic synthesis. It is utilized in:

- Suzuki-Miyaura Coupling Reactions : This compound acts as a coupling partner with boronic acids to form biaryl compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has potential applications in drug discovery:

- Biologically Active Molecules : Research indicates that derivatives of this compound exhibit activity against various biological targets, including pain management pathways related to transient receptor potential (TRP) channels .

- Pharmaceutical Intermediates : It is used in synthesizing drugs aimed at treating conditions like pain and respiratory diseases .

Agrochemicals

In the agricultural sector, this compound is employed as an intermediate for developing pesticides and herbicides. Its unique trifluoromethyl group enhances the efficacy and stability of agrochemical formulations .

Case Study 1: Development of Pain Management Drugs

A study explored the use of compounds derived from this compound in inhibiting TRPA1 channels, which are implicated in pain signaling pathways. The findings suggest that these compounds could lead to new analgesic medications with fewer side effects compared to traditional pain relievers .

Case Study 2: Agrochemical Formulation

Research has demonstrated the effectiveness of trifluoromethylpyridines as active ingredients in pesticides. The incorporation of this compound into formulations has shown improved pest resistance and reduced environmental impact due to its targeted action against specific pests while minimizing harm to beneficial organisms .

作用机制

The mechanism of action of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

相似化合物的比较

Substituent Position and Electronic Effects

3-Bromo-2-(trifluoromethyl)pyridine (CAS 590371-58-7):

- The trifluoromethyl group at the 2-position creates distinct electronic effects compared to the 5-position in the target compound. The 2-position substitution directs electrophilic reactions to the 4- and 6-positions, whereas the 5-substituted analog favors reactivity at the 2- and 4-positions. This positional difference impacts regioselectivity in further functionalization .

- Similarity Score : 0.75 (based on structural alignment) .

- 3-Bromo-6-(trifluoromethyl)pyridine (CAS 1159512-34-1): Substitution at the 6-position alters steric hindrance around the pyridine ring. The 6-trifluoromethyl group may reduce accessibility for nucleophilic attack at the 2-position compared to the 5-substituted analog. Melting Point: Not reported, but steric effects likely lower solubility in polar solvents compared to the target compound .

Halogen and Functional Group Variations

3-Chloro-5-(4-(trifluoromethyl)phenyl)pyridine :

- Replacing bromine with chlorine reduces molecular weight (MW: ~305 vs. 346 for the bromo analog) and alters leaving-group ability. Chlorine’s lower electronegativity decreases reactivity in cross-coupling reactions, making the bromo analog more favorable for Suzuki-Miyaura couplings .

- Example : Compound 7e () has a 3-chloro-5-(trifluoromethyl)pyridine core with a 71.8% synthesis yield, highlighting efficient halogen-dependent pathways .

3-Bromo-5-(difluoromethoxy)pyridine (CAS 342602-27-1):

Aromatic Substitution Patterns

- 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2): The phenoxy group replaces the phenyl ring, increasing polarity. The fluorine atom enhances metabolic stability but reduces aromatic π-π stacking interactions in protein binding compared to the trifluoromethyl group . Molecular Weight: 268.08 g/mol vs. 346.11 g/mol for the target compound .

- However, the bulkier sulfanyl group may reduce solubility .

Table 1: Key Properties of Selected Compounds

| Compound Name | Substituents | MW (g/mol) | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine | 3-Br, 5-CF3-Ph | 346.11 | Not reported | High cross-coupling efficiency |

| 3-Chloro-5-(4-(trifluoromethyl)phenyl)pyridine (7e) | 3-Cl, 5-CF3-Ph | 305.68 | 122.1–124.8 | Moderate yield in SNAr reactions |

| 3-Bromo-2-(trifluoromethyl)pyridine | 3-Br, 2-CF3 | 240.01 | Not reported | Directed ortho-metalation |

| 3-Bromo-5-(difluoromethoxy)pyridine | 3-Br, 5-OCF2H | 224.01 | Not reported | Lower lipophilicity (clogP ~2.1) |

生物活性

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is an organic compound characterized by its unique structural features, including a bromine atom and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in research.

The biological activity of this compound is largely attributed to its interactions with various biological targets. Similar compounds are known to participate in Suzuki–Miyaura coupling reactions, which are pivotal in organic synthesis. The compound may engage in electronically divergent processes with metal catalysts, influencing biochemical pathways and cellular functions.

The compound exhibits significant biochemical properties that allow it to interact with enzymes and proteins. Notably:

- Enzyme Interaction : It has been shown to affect enzyme activity through inhibition or activation, leading to alterations in gene expression and cellular metabolism.

- Cellular Effects : Research indicates that this compound can modulate cell signaling pathways, impacting cellular behavior and function.

Biological Activity Profiles

The biological activity of this compound extends to various areas, including:

Antimicrobial Activity

Research has indicated potential antimicrobial properties. For instance, derivatives of similar trifluoromethyl-pyridine compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

Studies suggest that compounds with trifluoromethyl groups can exhibit anticancer activities. The unique electronic properties conferred by the trifluoromethyl group may enhance the pharmacological profile of drug candidates derived from this compound .

Research Applications

This compound serves as a versatile building block in synthetic chemistry and has applications in:

- Drug Development : It is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer .

- Material Science : The compound is also explored for its utility in developing materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).

Case Studies and Experimental Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Halogenation : Bromination at the 3-position of pyridine using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.

- Trifluoromethylphenyl Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyridine intermediates and 4-(trifluoromethyl)phenylboronic acid derivatives. Catalytic systems like Pd(PPh₃)₄ and base (e.g., Na₂CO₃) in THF/water mixtures are commonly employed .

- Purification : Column chromatography or recrystallization to isolate the product. Yields depend on reaction optimization (temperature, solvent, catalyst loading).

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine and trifluoromethyl groups induce distinct deshielding effects. For example, the pyridine protons resonate between δ 7.5–8.5 ppm, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR near δ -60 to -65 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 316.0) .

- X-ray Crystallography : Used to resolve steric effects of the trifluoromethylphenyl group on molecular geometry .

Q. What are typical reactions involving the bromine substituent?

- Methodological Answer : The bromine atom is a reactive site for:

- Cross-Coupling Reactions : Suzuki, Buchwald-Hartwig, or Ullmann couplings to introduce aryl, amine, or heterocyclic groups. Pd catalysts (e.g., Pd(dba)₂) with ligands like XPhos are effective .

- Nucleophilic Substitution : Replacement with nucleophiles (e.g., azide, thiols) under SNAr conditions due to electron-withdrawing effects of the trifluoromethyl group .

- Metal-Halogen Exchange : Use of Grignard or organozinc reagents for further functionalization .

Advanced Research Questions

Q. How do substituents influence reactivity and regioselectivity in downstream reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyridine ring, directing electrophilic attacks to the bromine-adjacent position. Computational DFT studies (e.g., Fukui indices) predict reactive sites .

- Steric Hindrance : The bulky 4-(trifluoromethyl)phenyl group reduces accessibility to the 5-position, favoring reactions at the 3-bromo site. Kinetic vs. thermodynamic control can be studied via temperature-dependent experiments .

Q. What are the applications of this compound in materials science?

- Methodological Answer :

- Phosphorescent Complexes : Acts as a cyclometalating ligand in Ir(III) complexes for OLEDs. The trifluoromethyl group enhances electron mobility and shifts emission to blue/green regions. Device efficiency (e.g., EQE up to 33.5%) is tested via electroluminescence spectroscopy .

- Coordination Polymers : Metal-organic frameworks (MOFs) synthesized with Ag(I) or Cu(I) show potential in gas storage. PXRD and BET surface area analysis validate structural integrity .

Q. What computational approaches model the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV), correlating with UV-Vis absorption spectra .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., DMSO) predict solubility and aggregation behavior, validated by experimental dynamic light scattering (DLS) .

Q. How is the compound’s stability assessed under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition temperatures (>250°C) indicate thermal stability for high-temperature applications .

- Hydrolytic Stability : Accelerated aging in acidic/basic buffers (pH 2–12) monitored via HPLC. The trifluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。